molecular formula C15H19N5O3 B2830226 4-methoxy-1-methyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2201428-68-2

4-methoxy-1-methyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one

Cat. No.: B2830226
CAS No.: 2201428-68-2
M. Wt: 317.349
InChI Key: KQVTXHNFPJFCKM-UHFFFAOYSA-N
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Description

4-methoxy-1-methyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a triazole ring, a piperidine ring, and a pyridinone moiety, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 4-methoxy-1-methyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one involves multiple steps. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the piperidine and pyridinone moieties. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium ethoxide. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the triazole and piperidine rings.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include ethanol, sodium ethoxide, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-methoxy-1-methyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

When compared to similar compounds, 4-methoxy-1-methyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one stands out due to its unique combination of structural features. Similar compounds include:

  • 5-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one
  • 5-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)-4-methoxy-1-ethylpyridin-2(1H)-one

These compounds share some structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

4-methoxy-1-methyl-5-[4-(triazol-2-yl)piperidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-18-10-12(13(23-2)9-14(18)21)15(22)19-7-3-11(4-8-19)20-16-5-6-17-20/h5-6,9-11H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVTXHNFPJFCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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